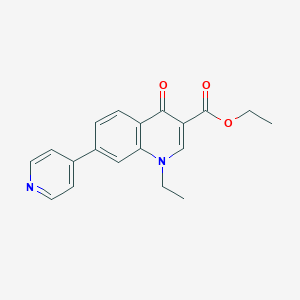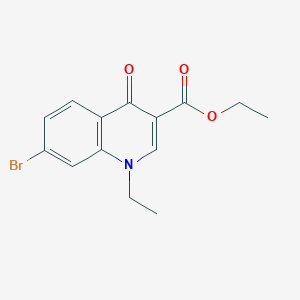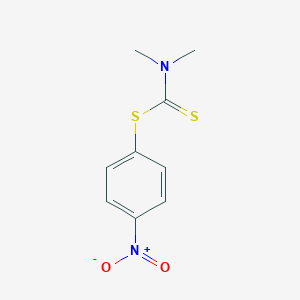
4-Nitrophenyl dimethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl dimethyldithiocarbamate (NDDC) is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like chloroform and ethanol. NDDC is a dithiocarbamate derivative that has been used as a chelating agent for heavy metals and as a reagent for the detection of various metal ions.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl dimethyldithiocarbamate involves the formation of stable complexes with metal ions or the derivatization of organic compounds. The formation of these complexes or derivatives allows for the detection and analysis of these compounds.
Efectos Bioquímicos Y Fisiológicos
4-Nitrophenyl dimethyldithiocarbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic to aquatic organisms and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Nitrophenyl dimethyldithiocarbamate in lab experiments include its ability to form stable complexes with metal ions and its use as a derivatizing agent for the analysis of organic compounds. However, its toxicity and potential environmental hazards should be taken into consideration when handling and disposing of the compound.
Direcciones Futuras
For research include the development of new chelating agents, environmental monitoring, medicinal chemistry, and nanotechnology.
Métodos De Síntesis
4-Nitrophenyl dimethyldithiocarbamate can be synthesized by reacting 4-nitrophenyl isothiocyanate with dimethylamine in the presence of a base like sodium hydroxide. The reaction proceeds via the formation of an intermediate thiourea, which then reacts with carbon disulfide to form the dithiocarbamate.
Aplicaciones Científicas De Investigación
4-Nitrophenyl dimethyldithiocarbamate has been used in various scientific research applications, including:
1. Chelation of heavy metals: 4-Nitrophenyl dimethyldithiocarbamate has been used as a chelating agent for heavy metals like copper, zinc, and cadmium. It forms stable complexes with these metals, which can be analyzed using techniques like UV-Vis spectroscopy.
2. Metal ion detection: 4-Nitrophenyl dimethyldithiocarbamate has been used as a reagent for the detection of metal ions like copper, nickel, and zinc. It forms colored complexes with these metal ions, which can be detected using techniques like colorimetry.
3. Pesticide analysis: 4-Nitrophenyl dimethyldithiocarbamate has been used as a derivatizing agent for the analysis of pesticides like carbamates and thiocarbamates. It reacts with these pesticides to form stable derivatives, which can be analyzed using techniques like gas chromatography.
Propiedades
Número CAS |
16913-63-6 |
|---|---|
Nombre del producto |
4-Nitrophenyl dimethyldithiocarbamate |
Fórmula molecular |
C9H10N2O2S2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H10N2O2S2/c1-10(2)9(14)15-8-5-3-7(4-6-8)11(12)13/h3-6H,1-2H3 |
Clave InChI |
BSPPFEBCCBLHGW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CN(C)C(=S)SC1=CC=C(C=C1)[N+](=O)[O-] |
Otros números CAS |
16913-63-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
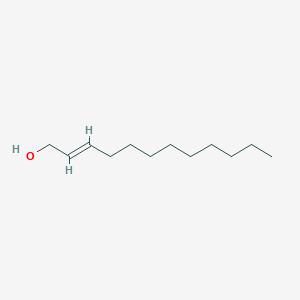
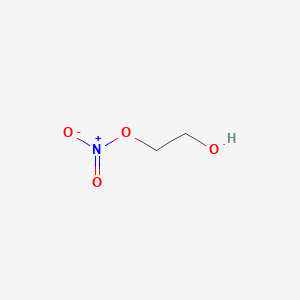
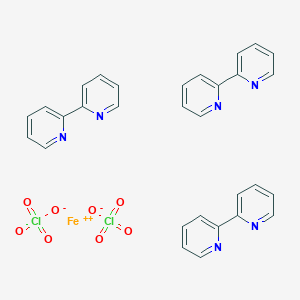

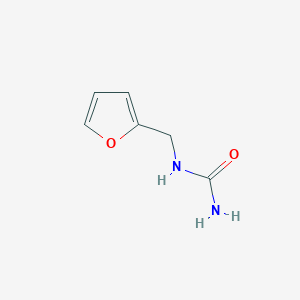
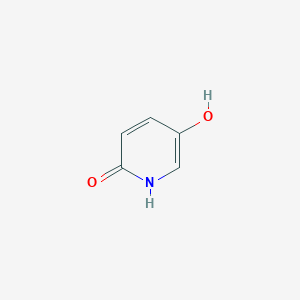
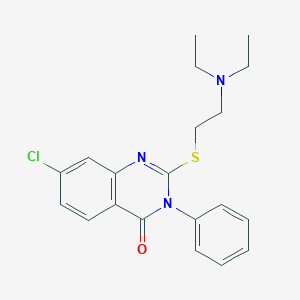
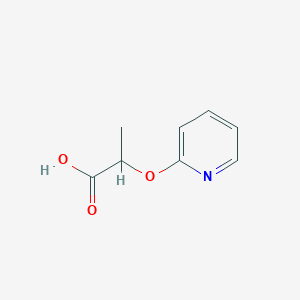
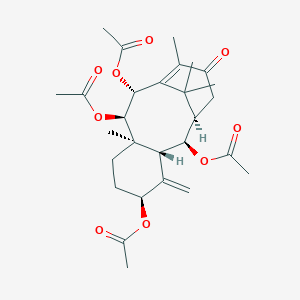
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
